2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol
Overview
Description
2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with a complex structure that includes both an aminomethyl group and a tetrahydronaphthalenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound followed by a reductive amination process. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized catalytic hydrogenation processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(Formylmethyl)-1,2,3,4-tetrahydronaphthalen-2-one, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the tetrahydronaphthalenol moiety can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
- 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-3-ol
- 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-4-ol
Uniqueness
2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the specific positioning of the hydroxyl group on the second carbon of the tetrahydronaphthalene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
2-(aminomethyl)-3,4-dihydro-1H-naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11/h1-4,13H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNDWBGKMFHRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179255-66-3 | |
Record name | 2-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.